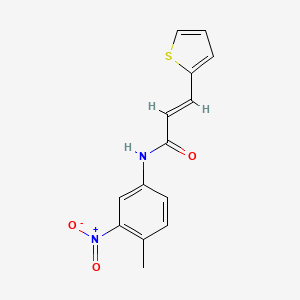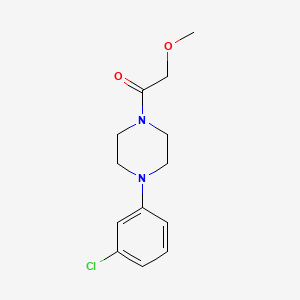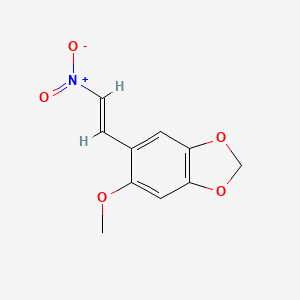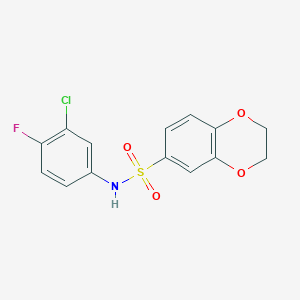![molecular formula C17H18ClN3O3 B5819737 2-[2-(4-butoxybenzylidene)hydrazino]-6-chloronicotinic acid](/img/structure/B5819737.png)
2-[2-(4-butoxybenzylidene)hydrazino]-6-chloronicotinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(4-butoxybenzylidene)hydrazino]-6-chloronicotinic acid, also known as BBNCA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine and agriculture. BBNCA is a heterocyclic compound that contains both nitrogen and chlorine atoms. It has been found to exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.
Wirkmechanismus
The exact mechanism of action of 2-[2-(4-butoxybenzylidene)hydrazino]-6-chloronicotinic acid is not fully understood. However, studies have suggested that 2-[2-(4-butoxybenzylidene)hydrazino]-6-chloronicotinic acid exerts its biological effects by inhibiting various cellular pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. 2-[2-(4-butoxybenzylidene)hydrazino]-6-chloronicotinic acid has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
2-[2-(4-butoxybenzylidene)hydrazino]-6-chloronicotinic acid has been found to exhibit various biochemical and physiological effects. It has been found to decrease the expression of various inflammatory mediators, including TNF-α, IL-6, and IL-1β. 2-[2-(4-butoxybenzylidene)hydrazino]-6-chloronicotinic acid has also been found to decrease the expression of various oncogenes, including c-Myc and Bcl-2. Moreover, 2-[2-(4-butoxybenzylidene)hydrazino]-6-chloronicotinic acid has been found to increase the expression of various tumor suppressor genes, including p53 and p21.
Vorteile Und Einschränkungen Für Laborexperimente
2-[2-(4-butoxybenzylidene)hydrazino]-6-chloronicotinic acid has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. Moreover, 2-[2-(4-butoxybenzylidene)hydrazino]-6-chloronicotinic acid exhibits a broad range of biological activities, making it a potential candidate for various applications. However, 2-[2-(4-butoxybenzylidene)hydrazino]-6-chloronicotinic acid has some limitations for lab experiments. It is a relatively new compound, and its exact mechanism of action is not fully understood. Moreover, 2-[2-(4-butoxybenzylidene)hydrazino]-6-chloronicotinic acid has not been extensively studied in vivo, and its safety profile has not been established.
Zukünftige Richtungen
There are several future directions for the study of 2-[2-(4-butoxybenzylidene)hydrazino]-6-chloronicotinic acid. One potential direction is to investigate the potential applications of 2-[2-(4-butoxybenzylidene)hydrazino]-6-chloronicotinic acid in the field of agriculture. 2-[2-(4-butoxybenzylidene)hydrazino]-6-chloronicotinic acid has been found to exhibit antimicrobial activity, making it a potential candidate for the development of new antimicrobial agents for crop protection. Another potential direction is to investigate the potential applications of 2-[2-(4-butoxybenzylidene)hydrazino]-6-chloronicotinic acid in the field of drug development. 2-[2-(4-butoxybenzylidene)hydrazino]-6-chloronicotinic acid has been found to exhibit anticancer activity, making it a potential candidate for the development of new anticancer drugs. Moreover, further studies are needed to establish the safety profile of 2-[2-(4-butoxybenzylidene)hydrazino]-6-chloronicotinic acid and to investigate its potential side effects.
Synthesemethoden
2-[2-(4-butoxybenzylidene)hydrazino]-6-chloronicotinic acid can be synthesized through a multistep process involving the condensation of 4-butoxybenzaldehyde with hydrazine hydrate, followed by the reaction of the resulting product with 6-chloronicotinic acid. The final product is obtained after purification through recrystallization.
Wissenschaftliche Forschungsanwendungen
2-[2-(4-butoxybenzylidene)hydrazino]-6-chloronicotinic acid has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anticancer activity against various types of cancer cells, including breast, lung, and colon cancer cells. 2-[2-(4-butoxybenzylidene)hydrazino]-6-chloronicotinic acid has also been found to exhibit antimicrobial activity against various bacterial and fungal strains. Moreover, 2-[2-(4-butoxybenzylidene)hydrazino]-6-chloronicotinic acid has been found to possess anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Eigenschaften
IUPAC Name |
2-[(2E)-2-[(4-butoxyphenyl)methylidene]hydrazinyl]-6-chloropyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O3/c1-2-3-10-24-13-6-4-12(5-7-13)11-19-21-16-14(17(22)23)8-9-15(18)20-16/h4-9,11H,2-3,10H2,1H3,(H,20,21)(H,22,23)/b19-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLNGTPPUTOYSKJ-YBFXNURJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C=NNC2=C(C=CC(=N2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)/C=N/NC2=C(C=CC(=N2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl][1,2,4]triazolo[1,5-a]pyridine-2(3H)-thione](/img/structure/B5819675.png)




![dimethyl 5-{[(tert-butylamino)carbonothioyl]amino}isophthalate](/img/structure/B5819707.png)
![ethyl 4-{[(1-methyl-1H-1,2,3-benzotriazol-5-yl)amino]carbonyl}-1-piperazinecarboxylate](/img/structure/B5819715.png)
![3-nitro-N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide](/img/structure/B5819724.png)

![5-isobutyl-4-{[(4-methoxybenzoyl)amino]methyl}-2-methyl-3-furoic acid](/img/structure/B5819748.png)
![N-(3,4-dimethoxybenzyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B5819750.png)
![N-{3-[(tert-butylamino)carbonyl]phenyl}-3-ethoxybenzamide](/img/structure/B5819764.png)
